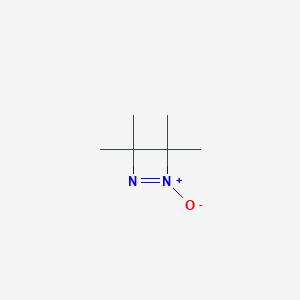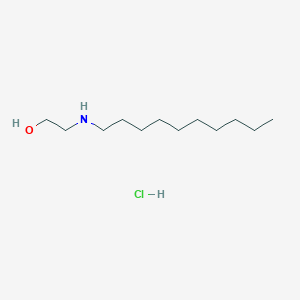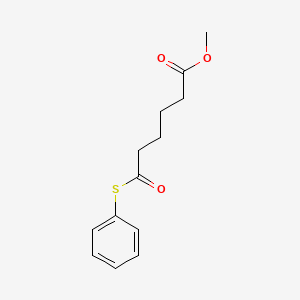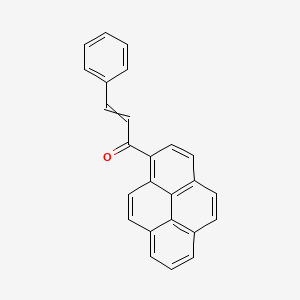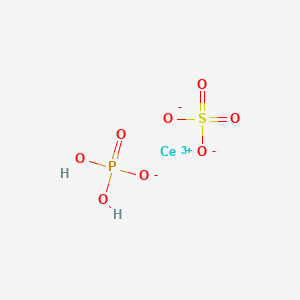![molecular formula C15H13Cl4NO B14657644 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline CAS No. 38766-66-4](/img/structure/B14657644.png)
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is an organic compound with the molecular formula C15H13Cl4NO. This compound is characterized by the presence of a chloro group, a trichloroethyl group, and a methoxyphenyl group attached to an aniline backbone. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline typically involves the reaction of 4-methoxyaniline with trichloroacetaldehyde in the presence of a chlorinating agent. The reaction is carried out under anhydrous conditions to prevent the formation of by-products. The product is then purified using recrystallization techniques to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize the formation of impurities. Advanced purification techniques such as column chromatography and distillation are employed to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(2,2,2-trichloro-1-pyrrolidin-1-yl-ethyl)-benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(3-chloro-phenylamino)-ethyl)-benzamide
- Methoxychlor
- Dicofol
Uniqueness
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
38766-66-4 |
|---|---|
Formule moléculaire |
C15H13Cl4NO |
Poids moléculaire |
365.1 g/mol |
Nom IUPAC |
4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C15H13Cl4NO/c1-21-13-8-2-10(3-9-13)14(15(17,18)19)20-12-6-4-11(16)5-7-12/h2-9,14,20H,1H3 |
Clé InChI |
VKFMQVHDBCPLNE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C(Cl)(Cl)Cl)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


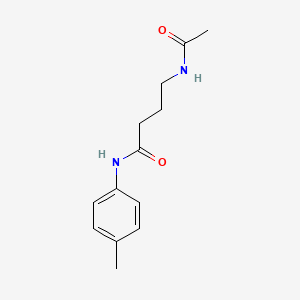
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
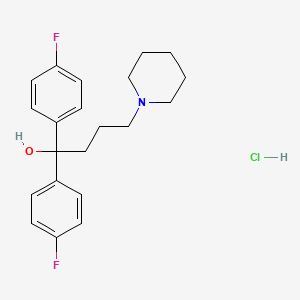
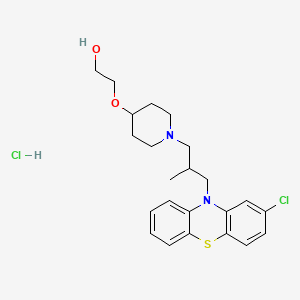

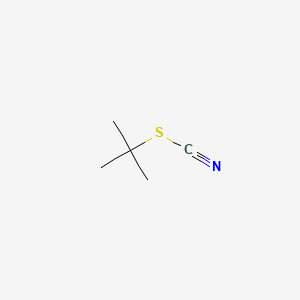
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
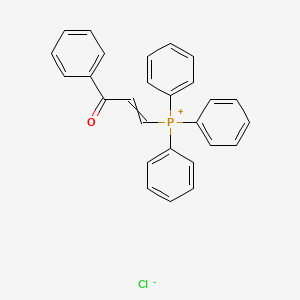
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
